molecular formula C8H7NO4 B14389003 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione CAS No. 89883-12-5

2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14389003
CAS No.: 89883-12-5
M. Wt: 181.15 g/mol
InChI Key: KVACMHYUJRTSAX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a six-membered ring containing two methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of o-xylene. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane at room temperature to obtain yellow crystals suitable for single-crystal X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Quinones are the major products formed.

    Reduction: Amino derivatives are produced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties. The nitro group enhances its reactivity in redox reactions, while the methyl groups provide steric hindrance and influence its overall stability.

Properties

CAS No.

89883-12-5

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2,5-dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H7NO4/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3

InChI Key

KVACMHYUJRTSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)[N+](=O)[O-])C

Origin of Product

United States

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